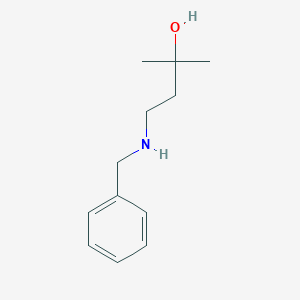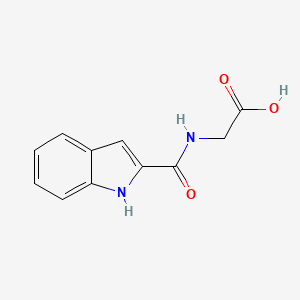
2-(1H-indol-2-ylformamido)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-2-ylformamido)acetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-2-ylformamido)acetic acid typically involves the reaction of indole derivatives with formamide and acetic acid. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves biotechnological approaches. These methods utilize microbial cell factories to convert precursors like glucose or tryptophan into indole derivatives through fermentation processes .
化学反応の分析
Types of Reactions
2-(1H-indol-2-ylformamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .
科学的研究の応用
2-(1H-indol-2-ylformamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Indole derivatives are known for their role in cell signaling and as precursors to neurotransmitters.
Industry: Indole derivatives are used in the production of dyes, fragrances, and pharmaceuticals.
作用機序
The mechanism of action of 2-(1H-indol-2-ylformamido)acetic acid involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression. The compound can modulate the activity of enzymes and receptors, leading to its diverse biological effects .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: An intermediate in the synthesis of pharmaceuticals.
Indole-3-carboxaldehyde: Used in the synthesis of various bioactive compounds.
Uniqueness
2-(1H-indol-2-ylformamido)acetic acid is unique due to its specific structural features and the presence of both an indole ring and a formamido group. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in research and industry .
特性
IUPAC Name |
2-(1H-indole-2-carbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)6-12-11(16)9-5-7-3-1-2-4-8(7)13-9/h1-5,13H,6H2,(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKDAKXYJCJZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N,N-dimethyl-N'-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2545642.png)
![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B2545643.png)
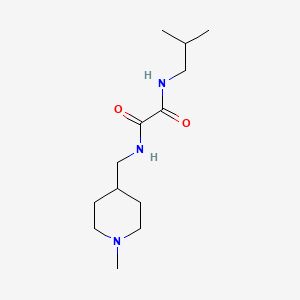
![Ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2545646.png)
![3-(3-chloro-4-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide](/img/structure/B2545648.png)
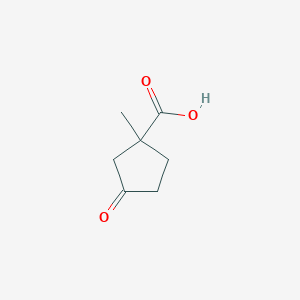
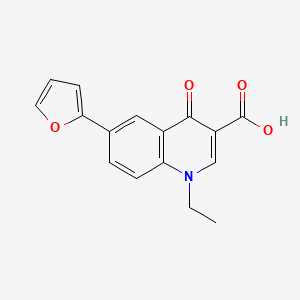
![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2545651.png)
![N-(3-bromophenyl)-2-[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2545652.png)
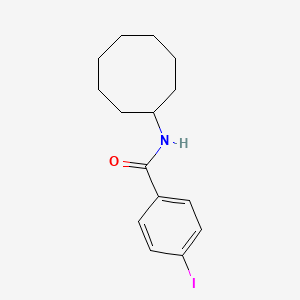
![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide](/img/structure/B2545655.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2545659.png)

